2-chloro-N-[(2Z)-3-(2-chlorophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-en-1-yl]benzamide
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Overview
Description
2-chloro-N-[(2Z)-3-(2-chlorophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-en-1-yl]benzamide is a complex organic compound that features a thiazole ring, which is known for its diverse biological activities. This compound is part of a broader class of thiazole derivatives that have been extensively studied for their potential pharmacological properties .
Preparation Methods
The synthesis of 2-chloro-N-[(2Z)-3-(2-chlorophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-en-1-yl]benzamide typically involves multi-step organic reactionsCommon reagents used in these reactions include thionyl chloride, aniline derivatives, and various catalysts to facilitate the formation of the desired product . Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity.
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride.
Common reagents and conditions for these reactions include acidic or basic environments, various solvents like ethanol or dichloromethane, and temperature control to ensure the desired reaction pathway. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-chloro-N-[(2Z)-3-(2-chlorophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-en-1-yl]benzamide has been explored for various scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit certain cellular pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets within cells. The thiazole ring is known to interfere with the biosynthesis of bacterial lipids, making it effective against certain bacterial strains. Additionally, its structure allows it to bind to specific proteins and enzymes, inhibiting their function and leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar compounds include other thiazole derivatives such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Bleomycin: An antineoplastic drug.
Compared to these compounds, 2-chloro-N-[(2Z)-3-(2-chlorophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-en-1-yl]benzamide is unique due to its specific substitution pattern, which imparts distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C25H18Cl2N2OS |
---|---|
Molecular Weight |
465.4 g/mol |
IUPAC Name |
2-chloro-N-[(Z)-3-(2-chlorophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enyl]benzamide |
InChI |
InChI=1S/C25H18Cl2N2OS/c26-21-12-6-4-10-18(21)14-19(15-28-24(30)20-11-5-7-13-22(20)27)25-29-23(16-31-25)17-8-2-1-3-9-17/h1-14,16H,15H2,(H,28,30)/b19-14- |
InChI Key |
XYPDNBRVCWQSRE-RGEXLXHISA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)/C(=C\C3=CC=CC=C3Cl)/CNC(=O)C4=CC=CC=C4Cl |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)C(=CC3=CC=CC=C3Cl)CNC(=O)C4=CC=CC=C4Cl |
Origin of Product |
United States |
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